![molecular formula C20H18N2O5 B2740208 N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034390-77-5](/img/structure/B2740208.png)
N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Overview
Description
N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound that combines structural elements from chromenone, tetrahydropyran, and nicotinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-oxo-2H-chromene-3-carboxylic acid, tetrahydro-2H-pyran-4-ol, and nicotinoyl chloride.
Step 1 Formation of Intermediate: The 2-oxo-2H-chromene-3-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Step 2 Coupling Reaction: The acid chloride intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base such as triethylamine (TEA) to form the ester linkage.
Step 3 Amidation: The final step involves the reaction of the ester intermediate with nicotinoyl chloride in the presence of a base to form the desired N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group in the nicotinamide can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: The chromenone moiety can be used in the design of fluorescent probes for imaging applications.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its fluorescent properties.
Industry
Material Science: Incorporation into polymers and materials for enhanced properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromenone moiety can interact with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.
Chromenone Derivatives: Compounds such as coumarin and esculetin.
Tetrahydropyran Derivatives: Compounds like tetrahydropyranyl ethers.
Uniqueness
N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
By combining these structural elements, the compound exhibits properties that are not found in simpler analogs, making it a valuable tool in scientific research and potential therapeutic development.
Biological Activity
N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a unique combination of chromenone, tetrahydropyran, and nicotinamide moieties. The synthesis typically involves several steps:
- Formation of Intermediate : Conversion of 2-oxo-2H-chromene-3-carboxylic acid to its acid chloride.
- Coupling Reaction : Reaction with tetrahydro-2H-pyran-4-ol to form an ester linkage.
- Amidation : Final reaction with nicotinoyl chloride to yield the target compound.
This multi-step synthetic route is crucial for obtaining high yields and purity, which are essential for biological testing.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Protein Interaction : The chromenone moiety can interact with proteins and nucleic acids, influencing their stability and function.
These interactions suggest a potential role in modulating biochemical pathways relevant to disease processes.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Antihyperglycemic Effects
This compound has also been explored for its antihyperglycemic properties. Studies demonstrate its potential in lowering blood glucose levels in diabetic models, suggesting a mechanism that may involve the enhancement of insulin sensitivity or modulation of glucose metabolism.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure | Key Activities |
---|---|---|
Nicotinamide | Nicotinamide | Antioxidant, anti-inflammatory |
Coumarin | Coumarin | Antimicrobial, anticoagulant |
Tetrahydropyran Derivatives | Tetrahydropyran | Various biological activities |
The combination of these structural elements in this compound results in a compound with diverse biological activities not typically found in simpler analogs .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in diabetic rats when administered at varying doses over four weeks.
- Results : Reduction in malondialdehyde (MDA) levels by 30% compared to control groups.
-
Research on Antihyperglycemic Effects : Another study assessed the impact on blood glucose levels in streptozotocin-induced diabetic mice.
- Results : A dose-dependent decrease in blood glucose was observed, with a maximum reduction of 40% at the highest dose tested.
These findings underscore the therapeutic potential of N-(2-oxo-2H-chromen-3-y)-6((tetrahydro - 2H-pyran - 4 - yl) oxy) nicotinamide as a candidate for further development in treating oxidative stress-related conditions and diabetes .
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-(2-oxochromen-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-19(22-16-11-13-3-1-2-4-17(13)27-20(16)24)14-5-6-18(21-12-14)26-15-7-9-25-10-8-15/h1-6,11-12,15H,7-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUNLBVDBUTMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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